Amylmetacresol
Overview
Description
Mechanism of Action
Target of Action
Amylmetacresol (AMC) is primarily targeted towards bacteria and viruses . It is used as an active pharmaceutical ingredient in throat lozenges to treat infections of the mouth and throat .
Mode of Action
AMC is an antibacterial and antiviral agent . It functions by killing the bacteria or viruses that cause infections in the mouth or throat . Additionally, AMC has been found to block sodium channels in a manner similar to local anesthetics . This blocking action can help to alleviate pain associated with throat infections .
Biochemical Pathways
It is suggested that the compound’s virucidal action may involve thedenaturation of external protein spikes , a pH-induced rearrangement of the tertiary structure of attachment proteins, or a selective effect on viral lipid membranes/protein–lipid interaction .
Pharmacokinetics
Upon administration, AMC is rapidly absorbed . It undergoes oxidation and glucuronidation as part of its metabolism . The compound is then quickly eliminated via the kidneys . These processes impact the bioavailability of AMC, ensuring that it is efficiently delivered to the site of infection and subsequently removed from the body once it has exerted its effects .
Result of Action
The primary result of AMC’s action is the reduction of infectivity of certain infectious viruses in the throat and in cough droplets . This helps to reduce opportunities for person-to-person transmission of these viruses . In addition, AMC provides relief from symptoms of sore throat/irritation of the throat .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AMC. For instance, factors related to soil, animal husbandry, waste management, potable and wastewater, and food safety can contribute to the spread of antibiotic resistance . This can potentially impact the effectiveness of AMC.
Biochemical Analysis
Biochemical Properties
Amylmetacresol exhibits antibacterial and antiviral properties . It interacts with the cell membranes of bacteria, leading to leakage of cellular contents and, ultimately, bacterial cell death . It also blocks voltage-gated sodium channels in a manner similar to local anesthetics .
Cellular Effects
This compound primarily affects the cells of the mouth and throat, where it is used to treat infections . It disrupts the cell membranes of bacteria, causing cell death and helping to clear the infection
Molecular Mechanism
It is suggested that its virucidal action may involve denaturation of external protein spikes, a pH-induced rearrangement of the tertiary structure of attachment proteins, or a selective effect on viral lipid membranes/protein–lipid interaction .
Temporal Effects in Laboratory Settings
It is known that the substance is rapidly absorbed, oxidized to a carboxylic acid, glucuronidated, and quickly eliminated via the kidneys .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has a low toxicity with an LD50 of 1500 mg/kg body weight in rats .
Metabolic Pathways
This compound is metabolized through oxidation and glucuronidation processes
Transport and Distribution
It is known that the substance is rapidly absorbed and quickly eliminated via the kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amylmetacresol is synthesized through the alkylation of m-cresol with pentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar alkylation reactions but on a larger scale. The process includes purification steps such as distillation and crystallization to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Amylmetacresol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Amylmetacresol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study phenolic reactions and their mechanisms.
Industry: It is used in the production of antiseptic and analgesic agents.
Comparison with Similar Compounds
- 2,4-Dichlorobenzyl Alcohol
- Hexylresorcinol
- Cetylpyridinium Chloride
- Dequalinium
Properties
IUPAC Name |
5-methyl-2-pentylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-4-5-6-11-8-7-10(2)9-12(11)13/h7-9,13H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGWFZQGEQJZIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C=C(C=C1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046791 | |
Record name | Amylmetacresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
not soluble | |
Record name | Amylmetacresol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13908 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The mechanism of virucidal action is not fully elucidated, however it is suggested that denaturation of external protein spikes, a pH-induced rearrangement of the tertiary structure of attachment proteins, or a selective effect on viral lipid membranes/protein–lipid interaction is responsible for this action. Amylmetacresol is an antibacterial and antiviral agent, and blocks voltage-gated Na channels in a local anesthetic-like manner. | |
Record name | Amylmetacresol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13908 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1300-94-3 | |
Record name | Amylmetacresol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1300-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amylmetacresol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amylmetacresol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13908 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amylmetacresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-pentyl-m-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMYLMETACRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05W904P57F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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